

Application Notes and Protocols for Schleicheol 2 in Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: Schleicheol 2

Cat. No.: B15595132

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Introduction

Schleichera oleosa (Lour.) Oken, a plant belonging to the Sapindaceae family, has a history of use in traditional medicine for treating various ailments, including skin infections, rheumatism, and dysentery.[1][2] Phytochemical investigations of this plant have revealed the presence of numerous bioactive compounds, including triterpenoids, phenols, flavonoids, and fatty acids, many of which exhibit antimicrobial properties.[3][4][5] Notably, compounds such as taraxerone and tricadenic acid A isolated from the bark of *S. oleosa* have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] This document provides detailed application notes and protocols for evaluating the antimicrobial susceptibility of a novel hypothetical compound, **Schleicheol 2**, presumed to be isolated from *Schleichera oleosa*. These protocols are designed to be adaptable for other novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of Schleicheol 2

The following tables summarize hypothetical quantitative data for the antimicrobial activity of **Schleicheol 2** against common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Schleicheol 2** Determined by Broth Microdilution

Microorganism	ATCC Strain	Schleicheol 2 MIC (µg/mL)	Ampicillin MIC (µg/mL)	Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus	25923	8	0.25	0.5
Escherichia coli	25922	32	8	0.015
Pseudomonas aeruginosa	27853	64	>128	0.25
Enterococcus faecalis	29212	16	2	1
Candida albicans	90028	4	N/A	N/A

Table 2: Zone of Inhibition Diameters for **Schleicheol 2** Determined by Disk Diffusion

Microorganism	ATCC Strain	Schleicheol 2 (30 µ g/disk) Zone Diameter (mm)	Ampicillin (10 µ g/disk) Zone Diameter (mm)	Ciprofloxacin (5 µ g/disk) Zone Diameter (mm)
Staphylococcus aureus	25923	18	28	25
Escherichia coli	25922	14	16	30
Pseudomonas aeruginosa	27853	10	0	28
Enterococcus faecalis	29212	16	20	18
Candida albicans	90028	20	N/A	N/A

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

- **Schleicheol 2** stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Microbial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
- Negative control (uninoculated broth)
- Solvent control (broth with the highest concentration of the solvent used to dissolve **Schleicheol 2**)
- Multichannel pipette
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Protocol:

- **Prepare Inoculum:** From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Prepare Serial Dilutions:**

- Add 100 µL of sterile broth to all wells of a 96-well plate.
- Add 100 µL of the **Schleicheol 2** stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
- Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.
- Controls:
 - Positive Control: A row with a standard antibiotic prepared in the same manner as **Schleicheol 2**.
 - Negative Control: Wells containing only sterile broth.
 - Growth Control: Wells containing broth and the microbial inoculum but no antimicrobial agent.
 - Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent used.
- Incubation: Cover the plate and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours for most bacteria. Fungi may require 24-48 hours.
- Reading Results: The MIC is the lowest concentration of **Schleicheol 2** at which there is no visible growth (turbidity) compared to the growth control.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial strain to an antimicrobial agent based on the size of the zone of inhibition around a disk impregnated with the agent.

Materials:

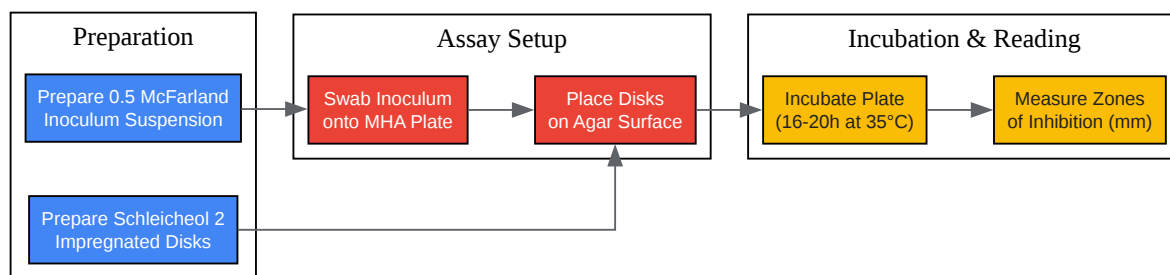
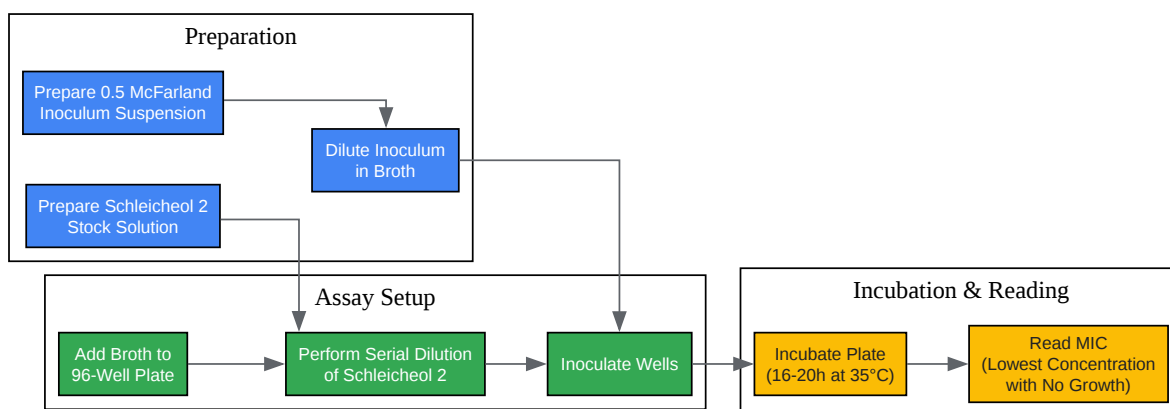
- **Schleicheol 2** solution of known concentration
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates
- Microbial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Positive control antibiotic disks (e.g., Ampicillin, Ciprofloxacin)
- Forceps
- Incubator ($35 \pm 2^\circ\text{C}$)

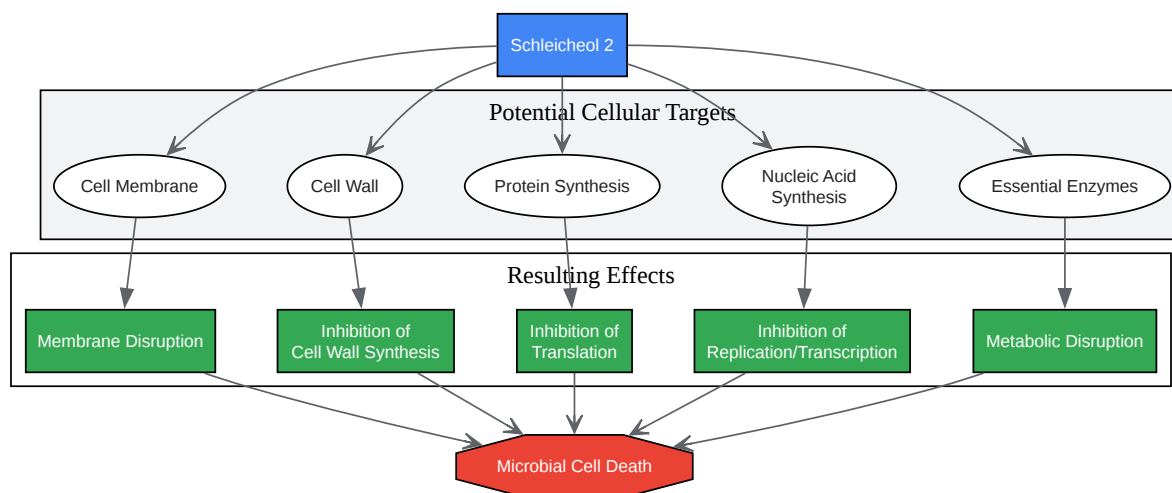
Protocol:

- Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.
- Apply Disks:
 - Allow the plate to dry for 3-5 minutes.
 - Impregnate sterile filter paper disks with a known amount of **Schleicheol 2** solution (e.g., 30 μg). Allow the solvent to evaporate completely.
 - Using sterile forceps, place the **Schleicheol 2** disk and the control antibiotic disks onto the surface of the agar. Ensure the disks are in firm contact with the agar.
- Incubation: Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.

- **Reading Results:** Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm). Interpret the results based on established guidelines for the control antibiotics. For **Schleicheol 2**, the zone diameters provide a qualitative measure of its activity.

Visualizations





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